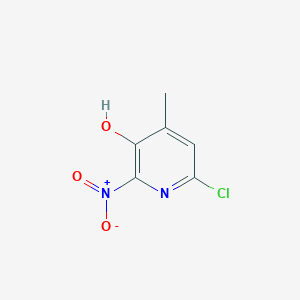
6-Chloro-4-methyl-2-nitro-3-pyridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-methyl-2-nitro-3-pyridinol: is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a derivative of pyridinol, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-2-nitro-3-pyridinol typically involves the nitration and chlorination of pyridine derivatives. The general steps include:
Nitration: Pyridine is dissolved in sulfuric acid, and nitric acid is added to introduce the nitro group at the desired position.
Chlorination: A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added to introduce the chlorine atom at the 6th position.
Purification: The final product is purified through crystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Automated Systems: Employing automated systems for precise addition of reagents and temperature control.
Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions, leading to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-methyl-2-nitro-3-pyridinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to inhibition of growth or activity.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-nitropyridin-3-ol: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-2-nitropyridin-3-ol: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-4-methylpyridin-3-ol: Similar structure but lacks the nitro group at the 2nd position
Uniqueness: 6-Chloro-4-methyl-2-nitro-3-pyridinol is unique due to the combination of chlorine, methyl, and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H5ClN2O3 |
|---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
6-chloro-4-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |
InChI-Schlüssel |
FTKREKZDEUTBIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















